4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine
Overview
Description
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine is a chemical compound characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-Chloro-4-iodophenol: This step involves the iodination of 2-chlorophenol using iodine and a suitable oxidizing agent.
Formation of 2-Chloro-4-iodophenoxypropyl Bromide: The 2-chloro-4-iodophenol is then reacted with 3-bromopropanol in the presence of a base to form the corresponding bromide.
Nucleophilic Substitution with Morpholine: Finally, the 2-chloro-4-iodophenoxypropyl bromide undergoes nucleophilic substitution with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-Chloro-4-bromophenoxy)propyl)morpholine
- 4-(3-(2-Chloro-4-fluorophenoxy)propyl)morpholine
- 4-(3-(2-Chloro-4-methylphenoxy)propyl)morpholine
Uniqueness
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine is unique due to the presence of both chlorine and iodine atoms on the phenoxy group. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds that may only have one type of halogen substitution.
Properties
IUPAC Name |
4-[3-(2-chloro-4-iodophenoxy)propyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClINO2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTALUCVMLWUGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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